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molecular formula C11H10BrF B8403733 4-Bromo-2-(1-cyclopropyl-vinyl)-1-fluoro-benzene

4-Bromo-2-(1-cyclopropyl-vinyl)-1-fluoro-benzene

Cat. No. B8403733
M. Wt: 241.10 g/mol
InChI Key: ZNYVBEGMCSAUMM-UHFFFAOYSA-N
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Patent
US08188079B2

Procedure details

A suspension of methyltriphenylphosphonium bromide (7.142 g, 20 mmol) in toluene (50 ml) was treated with potassium amylate (1.7 M in toluene, 11.76 ml, 20 mmol), and the mixture was stirred at 0° C. for 30 minutes. A solution of (5-bromo-2-fluoro-phenyl)-cyclopropyl-methanone (4.05 g, 17 mmol) in toluene (17 ml) was added and the mixture stirred at room temperature for 2 hours. For the workup, the mixture was extracted with water and ethyl acetate, the organic layer separated, dried and evaporated at reduced pressure. After chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, the 4-bromo-2-(1-cyclopropyl-vinyl)-1-fluoro-benzene was obtained as yellow oil (3.816 g, 95% of theory). Mass (calculated) C11H10BrF [241.102]; (found) [M+H]+=241, [M+2-H]+=243.
Quantity
11.76 mL
Type
reactant
Reaction Step One
Quantity
4.05 g
Type
reactant
Reaction Step Two
Quantity
17 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
7.142 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[K].[Br:2][C:3]1[CH:4]=[CH:5][C:6]([F:14])=[C:7]([C:9]([CH:11]2[CH2:13][CH2:12]2)=O)[CH:8]=1.[C:15]1(C)C=CC=CC=1>[Br-].C[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[Br:2][C:3]1[CH:4]=[CH:5][C:6]([F:14])=[C:7]([C:9]([CH:11]2[CH2:13][CH2:12]2)=[CH2:15])[CH:8]=1 |f:3.4,^1:0|

Inputs

Step One
Name
Quantity
11.76 mL
Type
reactant
Smiles
[K]
Step Two
Name
Quantity
4.05 g
Type
reactant
Smiles
BrC=1C=CC(=C(C1)C(=O)C1CC1)F
Name
Quantity
17 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
7.142 g
Type
catalyst
Smiles
[Br-].C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 0° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture stirred at room temperature for 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
For the workup, the mixture was extracted with water and ethyl acetate
CUSTOM
Type
CUSTOM
Details
the organic layer separated
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated at reduced pressure
ADDITION
Type
ADDITION
Details
After chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)F)C(=C)C1CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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